3-hydroxy-2-methylbutyryl-CoA
Description
Propriétés
Numéro CAS |
6701-38-8 |
|---|---|
Formule moléculaire |
C26H44N7O18P3S |
Poids moléculaire |
867.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,14?,15-,18-,19-,20+,24-/m1/s1 |
Clé InChI |
PEKYNTFSOBAABV-OXFTYAHUSA-N |
SMILES isomérique |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
S-(3-Hydroxy-2-methylbutyrate) Coenzyme A; S-(3-Hydroxy-2-methylbutanoate) Coenzyme A; 2-Methyl-3-hydroxybutyryl-CoA; |
Origine du produit |
United States |
Metabolic Pathways and Biological Transformations of 3 Hydroxy 2 Methylbutyryl Coa
Involvement in Isoleucine Degradation Pathway
The breakdown of the essential amino acid isoleucine converges with fatty acid β-oxidation, and 3-Hydroxy-2-methylbutyryl-CoA is a key molecule in this pathway. nih.govnih.gov The degradation process involves a series of enzymatic reactions that ultimately convert isoleucine into intermediates that can enter the central energy-producing pathways of the cell. qiagen.com
The formation of this compound is a hydration reaction catalyzed by the enzyme enoyl-CoA hydratase, also known as crotonase. nih.govqmul.ac.uk This enzyme adds a water molecule across the double bond of trans-2-methylbut-2-enoyl-CoA (also known as tiglyl-CoA), resulting in the formation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. researchgate.netmetabolicatlas.org This stereospecific hydration is a critical step in the isoleucine degradation pathway.
Following its formation, this compound undergoes dehydrogenation, a reaction catalyzed by this compound dehydrogenase. nih.govwikipedia.org This enzyme utilizes NAD+ as a cofactor to oxidize the hydroxyl group on the third carbon of the molecule, converting it into a keto group. wikipedia.org The product of this reaction is 2-methylacetoacetyl-CoA. nih.govwikipedia.org
The 2-methylacetoacetyl-CoA generated in the previous step is then cleaved by the enzyme 2-methylacetoacetyl-CoA thiolase. nih.gov This thiolytic cleavage yields two important metabolic intermediates: propionyl-CoA and acetyl-CoA. nih.govqiagen.com Acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle to be oxidized for energy production. Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate. utah.eduwikipedia.org This conversion allows the carbon skeleton of isoleucine to be completely oxidized for energy or used in various biosynthetic pathways. utah.eduwikipedia.org
Role in Valine and Leucine (B10760876) Catabolism
While this compound is a direct intermediate in the degradation of isoleucine, the catabolic pathways of valine and leucine also share similarities and involve related enzymes. nih.govwikipedia.org The breakdown of all three branched-chain amino acids (BCAAs) initially follows a common pathway involving a transaminase and a dehydrogenase complex. qiagen.com However, the subsequent steps diverge, leading to specific intermediates for each amino acid. qiagen.com The enzymes involved in the later stages of isoleucine breakdown, such as those acting on this compound, are distinct from those in the valine and leucine pathways. nih.gov For instance, the degradation of valine involves intermediates like 3-hydroxyisobutyryl-CoA, while leucine catabolism proceeds through β-hydroxy-β-methylbutyryl-CoA. researchgate.netwikipedia.org
Participation in Branched-Chain Fatty Acid β-Oxidation
The metabolic pathway for degrading 2-methyl-branched-chain fatty acids closely resembles the β-oxidation of straight-chain fatty acids. nih.gov This process is essential for the breakdown of various natural and xenobiotic compounds.
The β-oxidation of natural branched-chain fatty acids, which can be derived from the diet or synthesized endogenously, involves a series of enzymatic reactions analogous to those for straight-chain fatty acids. aocs.org These reactions include dehydrogenation, hydration, oxidation, and thiolytic cleavage. aocs.org The presence of methyl branches necessitates specific enzymes to handle the resulting branched-chain intermediates. nih.gov The degradation of these fatty acids ultimately yields acetyl-CoA, propionyl-CoA, or other intermediates that can enter central metabolic pathways. aocs.org
Interactive Data Tables
Table 1: Key Enzymes in the Isoleucine Degradation Pathway Involving this compound
| Enzyme | EC Number | Reaction | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Enoyl-CoA Hydratase | 4.2.1.17 | Hydration | trans-2-methylbut-2-enoyl-CoA, H₂O | (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA |
| This compound Dehydrogenase | 1.1.1.178 | Dehydrogenation | (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA, NAD⁺ | 2-Methylacetoacetyl-CoA, NADH, H⁺ |
| 2-Methylacetoacetyl-CoA Thiolase | 2.3.1.16 | Thiolysis | 2-Methylacetoacetyl-CoA, CoA | Acetyl-CoA, Propionyl-CoA |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| trans-2-methylbut-2-enoyl-CoA |
| 2-Methyl-3-acetoacetyl-CoA |
| Propionyl-CoA |
| Acetyl-CoA |
| Isoleucine |
| Valine |
| Leucine |
| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA |
| Tiglyl-CoA |
| NAD⁺ |
| NADH |
| H₂O |
| Coenzyme A (CoA) |
| Methylmalonyl-CoA |
| Succinyl-CoA |
| 3-hydroxyisobutyryl-CoA |
Metabolism of Xenobiotic Branched-Chain Carboxylic Acids
Xenobiotic metabolism encompasses the biochemical modification of foreign chemical compounds by living organisms. These biotransformation processes generally convert lipophilic substances into more hydrophilic, readily excretable products. mhmedical.comwikipedia.org The metabolism of xenobiotics typically occurs in two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which conjugate the modified compound with endogenous molecules to increase water solubility. wikipedia.orgwjbphs.com
Branched-chain carboxylic acids of xenobiotic origin can enter metabolic pathways. For instance, 2-methylbutyric acid, a branched-chain fatty acid, is known to be a bacterial metabolite. nih.govnih.gov While the general principles of xenobiotic carboxylic acid metabolism involve activation to their coenzyme A (CoA) esters, specific pathways detailing the direct involvement and transformation of a xenobiotic branched-chain carboxylic acid into this compound are not extensively documented in readily available literature. nih.gov However, it is plausible that a xenobiotic compound with a similar carbon skeleton to isoleucine could be metabolized via a pathway that intersects with the isoleucine degradation pathway, potentially forming this compound as an intermediate. This would then be subject to the same enzymatic machinery as the endogenously derived molecule.
Comparative Analysis with Other Hydroxyacyl-CoA Intermediates
Distinction from (S)-3-Hydroxybutyryl-CoA in Eukaryotic Ketogenesis and Fatty Acid β-Oxidation
This compound and (S)-3-Hydroxybutyryl-CoA are both hydroxyacyl-CoA intermediates, but they have distinct structures and play roles in separate metabolic pathways. This compound is a branched-chain acyl-CoA and a specific intermediate in the catabolism of the branched-chain amino acid isoleucine. wikipedia.org In this pathway, it is a substrate for the enzyme this compound dehydrogenase, which catalyzes its oxidation. wikipedia.org
In contrast, (S)-3-Hydroxybutyryl-CoA is a straight-chain acyl-CoA and is a key intermediate in two major metabolic processes: the β-oxidation of fatty acids and ketogenesis. wikipedia.org In the final step of β-oxidation of even-numbered fatty acids, L-3-hydroxyacyl-CoA is formed. wikipedia.org During ketogenesis, which primarily occurs in the liver mitochondria, acetoacetyl-CoA is reduced to form D-3-hydroxybutyrate, which is then released into the bloodstream as a ketone body. The CoA ester of this molecule, 3-hydroxybutyryl-CoA, is an intermediate in this process. wikipedia.org
The key distinctions between these two molecules are summarized in the table below.
| Feature | This compound | (S)-3-Hydroxybutyryl-CoA |
| Structure | Branched-chain acyl-CoA | Straight-chain acyl-CoA |
| Primary Metabolic Pathway | Isoleucine catabolism wikipedia.org | Fatty acid β-oxidation, Ketogenesis wikipedia.org |
| Stereochemistry | (2S,3S) configuration in isoleucine metabolism ebi.ac.uk | (S)-enantiomer in fatty acid oxidation wikipedia.org |
| Key Enzyme | This compound dehydrogenase wikipedia.org | 3-hydroxyacyl-CoA dehydrogenase wikipedia.org |
Analogous Roles in Microbial Metabolism (e.g., 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle in autotrophic archaea)
The 3-hydroxypropionate/4-hydroxybutyrate cycle is a carbon fixation pathway utilized by some autotrophic archaea. wikipedia.orgresearchgate.net This cycle involves several carboxylated intermediates and does not directly utilize this compound. The key intermediates in this pathway are, as the name suggests, 3-hydroxypropionate and 4-hydroxybutyrate. wikipedia.orgnih.gov The cycle ultimately produces acetyl-CoA. wikipedia.org
While there is no direct evidence of this compound playing a role in this specific cycle, the involvement of various hydroxyacyl-CoA derivatives in microbial metabolism is a common theme. It is conceivable that in some microorganisms, pathways exist for the assimilation of branched-chain carbon sources that could lead to the formation of branched-chain hydroxyacyl-CoA intermediates analogous to the straight-chain intermediates of the 3-hydroxypropionate/4-hydroxybutyrate cycle. These branched-chain intermediates could then be further metabolized to enter central carbon metabolism. For instance, some bacteria can produce branched-chain fatty acids, which involves the use of branched-chain acyl-CoA primers. nih.govfrontiersin.org
Biosynthetic Pathways Involving this compound Precursors
Production in Polyhydroxyalkanoate (PHA) Biosynthesis by Microorganisms
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. wikipedia.org These biopolymers can be composed of various hydroxyalkanoate monomers. mdpi.com 3-Hydroxy-2-methylbutyrate (3H2MB) has been identified as a component of PHAs synthesized by certain bacteria. rsc.org The incorporation of this branched-chain monomer can alter the physical properties of the resulting polymer, such as its crystallinity and melting temperature. rsc.org
The biosynthesis of PHAs containing 3H2MB units demonstrates that microorganisms possess the enzymatic machinery to produce and polymerize this branched-chain hydroxyalkanoate. The precursor for the incorporation into the PHA polymer is the activated form, this compound.
Enzymatic Formation from 2-methylacetoacetyl-CoA by NADPH-dependent Reduction
The biosynthesis of this compound for PHA production is analogous to the formation of other 3-hydroxyacyl-CoA monomers. It is formed through the reduction of its corresponding β-ketoacyl-CoA precursor, 2-methylacetoacetyl-CoA. This reduction is catalyzed by a reductase enzyme that utilizes NADPH as the reducing agent. wikipedia.orgresearchgate.net
The reaction can be summarized as follows:
2-methylacetoacetyl-CoA + NADPH + H⁺ → (2S,3S)-3-hydroxy-2-methylbutyryl-CoA + NADP⁺
This enzymatic step is crucial for providing the monomer required for the PHA synthase to incorporate into the growing polymer chain. The stereospecificity of the reductase is critical in producing the correct isomer for polymerization.
Alternative Pathways in Bacterial Metabolism (e.g., Myxococcus xanthus isovaleryl-CoA biosynthesis)
While this compound is canonically associated with the degradation of branched-chain amino acids, its metabolic roles can be understood within the broader context of alternative metabolic strategies employed by bacteria to synthesize essential precursors. A notable example of such a strategy is the alternative biosynthesis of isovaleryl-CoA in the myxobacterium Myxococcus xanthus, particularly under conditions of leucine limitation.
In Myxococcus xanthus, an alternative pathway for the synthesis of isovaleryl-CoA exists, which is crucial for the biosynthesis of iso-odd fatty acids and certain secondary metabolites. wikipedia.orgnih.gov This pathway provides a bypass to the conventional route of isovaleryl-CoA generation from leucine degradation. nih.govresearchgate.net This alternative route branches off from the mevalonate-dependent isoprenoid biosynthesis pathway. nih.govnih.gov
The key enzyme in this alternative pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (MvaS). nih.govresearchgate.net This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This intermediate then serves as a precursor for isovaleryl-CoA. The expression of the mvaS gene is upregulated when leucine is scarce, ensuring a steady supply of isovaleryl-CoA for cellular processes. nih.gov This pathway is particularly active during the formation of fruiting bodies, a developmental stage in the life cycle of M. xanthus. nih.govnih.gov
Although the specific involvement of this compound in the M. xanthus isovaleryl-CoA biosynthesis pathway is not detailed in the available literature, its metabolic transformations in other bacteria illustrate alternative metabolic fates. In bacteria such as Pseudomonas putida, this compound is a recognized intermediate in the catabolism of isoleucine. wikipedia.org The enzyme this compound dehydrogenase acts on this compound, catalyzing its oxidation. wikipedia.org
The reaction catalyzed by this compound dehydrogenase is as follows:
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+ wikipedia.org
This transformation is a key step in the breakdown of isoleucine, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism. nih.gov The study of such enzymatic reactions is crucial for understanding the metabolic versatility of bacteria and their ability to utilize a wide range of substrates.
The following table summarizes the key enzymes and pathways discussed:
| Enzyme | Pathway | Organism Example | Function |
| 3-Hydroxy-3-methylglutaryl-CoA synthase (MvaS) | Alternative isovaleryl-CoA biosynthesis | Myxococcus xanthus | Synthesizes HMG-CoA as a precursor for isovaleryl-CoA. nih.govresearchgate.net |
| This compound dehydrogenase | Isoleucine degradation | Pseudomonas putida | Oxidizes this compound to 2-methylacetoacetyl-CoA. wikipedia.org |
Table 1. Enzymes in Alternative Bacterial Metabolic Pathways
Detailed research findings on the alternative isovaleryl-CoA biosynthesis in M. xanthus have shown a significant decrease in iso-odd fatty acids in mutants with a disrupted mvaS gene, confirming the enzyme's role in this pathway. nih.gov Furthermore, quantitative real-time reverse transcription-PCR experiments have demonstrated that the transcription of mvaS is regulated by isovalerate. nih.gov
Enzymology of 3 Hydroxy 2 Methylbutyryl Coa Dehydrogenase Hsd10/mhbd
Enzyme Classification and Nomenclature (EC 1.1.1.178)
3-Hydroxy-2-methylbutyryl-CoA dehydrogenase is formally classified as a member of the oxidoreductase family. wikipedia.org Specifically, it acts on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. wikipedia.org The Enzyme Commission (EC) has assigned it the number EC 1.1.1.178. expasy.orgexpasy.org
The systematic name for this enzyme, which precisely describes the reaction it catalyzes, is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA:NAD+ oxidoreductase. wikipedia.orgenzyme-database.org This nomenclature indicates that the enzyme facilitates the oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, with the concomitant reduction of the cofactor NAD+. wikipedia.org
Reflecting its diverse functions and the history of its characterization, this compound dehydrogenase has been referred to by a variety of names. nih.gov These synonyms and historical designations are often encountered in scientific literature and databases.
| Synonym/Designation | Context/Origin |
| HSD10 | Abbreviation for 17β-Hydroxysteroid dehydrogenase type 10, reflecting its activity on steroid hormones. nih.govwikipedia.org |
| MHBD | Abbreviation for 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase, a name that more specifically describes its role in isoleucine metabolism. amc.nlnih.gov |
| ERAB | Endoplasmic reticulum-associated amyloid-β binding protein, a designation stemming from initial studies suggesting its association with the endoplasmic reticulum and interaction with amyloid-β peptide, though it is now known to be primarily mitochondrial. nih.govnih.gov |
| SCHAD | Short-chain 3-hydroxyacyl-CoA dehydrogenase, a term used in early characterizations. nih.govwikipedia.org |
| HADH2 | Hydroxyacyl-CoA dehydrogenase type II, another name for the protein. nih.govnih.gov |
| 2-methyl-3-hydroxybutyryl coenzyme A dehydrogenase | A more descriptive common name for the enzyme. wikipedia.orgenzyme-database.org |
Catalytic Mechanism and Reaction Kinetics
The catalytic activity of this compound dehydrogenase is central to its function in the isoleucine degradation pathway. The enzyme facilitates the conversion of its substrate through a dehydrogenation reaction that is both stereospecific and dependent on a specific cofactor.
The enzyme exhibits a high degree of stereospecificity for its substrate. It specifically acts on the (2S,3S) stereoisomer of this compound. wikipedia.orgenzyme-database.org This precise substrate recognition is a hallmark of many enzymatic reactions and ensures the correct metabolic flux through the isoleucine degradation pathway. The enzyme can also act on (2S,3S)-2-hydroxy-3-methylpentanoyl-CoA, albeit at a slower rate. expasy.orgenzyme-database.org
The catalytic cycle of this compound dehydrogenase is critically dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgenzyme-database.org In the forward reaction, NAD+ accepts a hydride ion from the substrate, becoming reduced to NADH. wikipedia.org The binding of NAD+ is a prerequisite for the catalytic activity of the enzyme. acs.org
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+ wikipedia.orgenzyme-database.org
This reversibility implies that the direction of the reaction is influenced by the intracellular concentrations of the substrates and products, allowing for dynamic regulation of the metabolic pathway in response to the cell's energy status and substrate availability.
| Reaction Component | Role |
| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | Substrate in the forward reaction |
| NAD+ | Cofactor (oxidizing agent) in the forward reaction |
| 2-methylacetoacetyl-CoA | Product in the forward reaction |
| NADH | Reduced cofactor (product) in the forward reaction |
| H+ | Proton (product) in the forward reaction |
Enzyme Kinetic Parameters (e.g., Km, Vmax)
The catalytic efficiency of this compound dehydrogenase has been a subject of scientific investigation to understand its enzymatic activity. While comprehensive kinetic data for its specific substrate, this compound, is not extensively tabulated in publicly available literature, studies on related substrates offer valuable insights. For instance, the kinetic properties of the enzyme have been characterized using 3-hydroxybutyryl-CoA.
One study determined the Michaelis-Menten constants for purified HSD10 with 3-hydroxybutyryl-CoA as the substrate. The results indicated a Vmax of 5857 nmol/min/mg and a Km of 246.1 µM. It is important to note that these values are for a related, but distinct, substrate and may not directly reflect the kinetics with this compound. Further research has pointed to a catalytic efficiency (kcat/Km) of 0.42 for the wild-type enzyme, with a slight increase to 0.55 for a 6xHis-tagged version, suggesting that modifications to the enzyme can influence its activity.
Interactive Data Table: Kinetic Parameters of HSD10 with 3-hydroxybutyryl-CoA
| Parameter | Value | Substrate |
|---|---|---|
| Vmax | 5857 nmol/min/mg | 3-hydroxybutyryl-CoA |
| Km | 246.1 µM | 3-hydroxybutyryl-CoA |
| kcat/Km (wild-type) | 0.42 | Not Specified |
| kcat/Km (6xHis-tagged) | 0.55 | Not Specified |
Structural Biology and Functional Domains
Overall Tertiary and Quaternary Structure (e.g., Dimeric, Homotetrameric)
Structural analyses have revealed that this compound dehydrogenase (HSD10) exists as a homotetramer. This means that the functional enzyme is composed of four identical protein subunits. Each of these subunits consists of 261 amino acid residues, and the total molecular weight of the homotetrameric complex is approximately 108 kDa. This quaternary structure is crucial for the enzyme's stability and catalytic function. The protein is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.
Active Site Architecture and Substrate/Cofactor Binding Modes
The active site of HSD10 is a highly specialized pocket designed to bind its substrates, including this compound, and the cofactor NAD+. UniProt data indicates that the active site involves a proton acceptor at position 168. Mutational studies have further elucidated the importance of specific amino acid residues, demonstrating that mutations at positions Tyr168 and Lys172 can lead to the inactivation of the enzyme's catalytic activity. This suggests that these residues are critical for substrate binding and/or the catalytic reaction. The binding of the NAD+ cofactor is also essential for the enzyme's function.
Conformational Dynamics and Catalytic Triads
The catalytic mechanism of dehydrogenases often involves a catalytic triad (B1167595) of amino acid residues and significant conformational changes upon substrate binding. For HSD10, a catalytic triad is presumed to be involved in the hydride transfer reaction that oxidizes the hydroxyl group of the substrate. While the specific residues forming this triad for the dehydrogenase activity on this compound are not definitively detailed in all literature, the inactivation by mutations at Tyr168 and Lys172 points to their direct involvement in the catalytic process. It is understood that upon binding of the substrate and cofactor, the enzyme undergoes a conformational change, which encloses the active site to create a catalytically competent environment, a common feature among dehydrogenases.
Multifunctional Activities of HSD10 (HSD17B10 Gene Product)
The protein product of the HSD17B10 gene is a classic example of a "moonlighting" protein, exhibiting multiple, distinct functions.
Mitochondrial Localization and Compartmentalization
HSD10 is primarily localized within the mitochondria. This subcellular compartmentalization is consistent with its role in the degradation of isoleucine, a process that occurs within the mitochondrial matrix. In addition to its dehydrogenase activity, HSD10 also functions as a subunit of the mitochondrial ribonuclease P (RNase P) complex, where it is known as MRPP2. This complex is essential for the maturation of mitochondrial tRNA, highlighting a second, vital role for HSD10 in mitochondrial function. The dual roles of HSD10 underscore its importance in both mitochondrial metabolism and the machinery of mitochondrial gene expression.
Hydroxysteroid Dehydrogenase Activity (e.g., toward steroid hormones, bile acids)
This compound Dehydrogenase, more commonly known as 17β-hydroxysteroid dehydrogenase type 10 (HSD10), exhibits a broad substrate specificity, acting on various hydroxysteroids, including sex hormones and bile acids. drugbank.comuniprot.orggenecards.org This enzyme catalyzes the oxidation of 3α-, 17β-, 20β-, and 21-hydroxysteroids. drugbank.comuniprot.org
A significant function of HSD10 is its role in neurosteroid metabolism, where it helps regulate the homeostasis of allopregnanolone (B1667786). mdpi.comnih.gov It achieves this by oxidizing allopregnanolone at the 3α-hydroxyl group, a modification critical for the activation of gamma-aminobutyric acid (GABA) receptors. drugbank.comuniprot.org HSD10 also inactivates other neurosteroids like allotetrahydrodeoxycorticosterone. medlineplus.govmapmygenome.in By modulating the activity of these neurosteroids, HSD10 may contribute to maintaining normal brain function. medlineplus.govmapmygenome.in
In addition to neurosteroids, HSD10 acts on sex hormones. It can inactivate a potent form of estrogen, 17β-estradiol, by converting it to the weaker estrone. medlineplus.govmapmygenome.in Conversely, it is involved in the generation of the potent androgen dihydrotestosterone (B1667394) from the weaker 3α-androstanediol. mapmygenome.in These reactions are crucial for maintaining appropriate hormonal balances. mapmygenome.in The enzyme also demonstrates activity towards 7α- and 7β-hydroxy bile acids. drugbank.comuniprot.org While HSD10 has a recognized role in steroid metabolism, other proteins can perform similar reactions, and the full extent of HSD10's importance in these functions remains an area of investigation. medlineplus.gov
Table 1: Examples of HSD10 Substrates and Products in Steroid and Bile Acid Metabolism
| Substrate Class | Specific Substrate | Product | Reference |
|---|---|---|---|
| Neurosteroid | Allopregnanolone | Allopregnanedione | drugbank.comuniprot.orgmdpi.com |
| Neurosteroid | Allotetrahydrodeoxycorticosterone | Dihydroallotetrahydrodeoxycorticosterone | medlineplus.govmapmygenome.in |
| Estrogen | 17β-estradiol | Estrone | medlineplus.govmapmygenome.in |
| Androgen | 3α-androstanediol | Dihydrotestosterone | mapmygenome.in |
| Bile Acid | 7α-hydroxy bile acids | 7-oxo bile acids | drugbank.comuniprot.org |
| Bile Acid | 7β-hydroxy bile acids | 7-oxo bile acids | drugbank.comuniprot.org |
Role in Mitochondrial Ribonuclease P (RNase P) Complex for tRNA Maturation
Beyond its dehydrogenase activity, HSD10 plays a critical structural role as an essential component of the mitochondrial Ribonuclease P (RNase P) complex. mdpi.comnih.gov This enzyme complex is responsible for a crucial step in the maturation of mitochondrial transfer RNA (tRNA) – the cleavage of the 5'-leader sequences from precursor tRNA molecules. medlineplus.govnih.govmedlineplus.gov
Within this complex, HSD10 (also referred to as MRPP2 in this context) does not appear to perform a catalytic function but acts as a scaffolding protein. mdpi.comnih.gov It forms a sub-complex with the methyltransferase TRMT10C. mdpi.comnih.gov This HSD10-TRMT10C sub-complex is responsible for catalyzing the N1-methylation of purines at position 9 (m1G9/m1A9) of most mitochondrial tRNAs, a modification believed to be important for stabilizing the tRNA structure. mdpi.comnih.gov
The HSD10-TRMT10C sub-complex then associates with the catalytic subunit of the mitochondrial RNase P, a protein-only RNase P known as PRORP (or MRPP3), to form the complete holoenzyme. mdpi.comnih.govmedlineplus.gov The proper function of this entire complex is vital for mitochondrial protein synthesis, as tRNA molecules are essential for translating genetic information into proteins. medlineplus.govmapmygenome.in Mutations in the HSD17B10 gene that impair the structural integrity of the HSD10 protein can disrupt the assembly and function of the mtRNase P complex, leading to impaired tRNA processing and subsequent mitochondrial dysfunction. nih.govnih.govtandfonline.com This highlights the essential, non-enzymatic role of HSD10 in mitochondrial gene expression. nih.govnih.gov
Interaction with Intracellular Amyloid-Beta (ERAB) and its Biochemical Implications
HSD10 has been identified as a protein that interacts with the amyloid-beta (Aβ) peptide, a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD). mdpi.comnih.gov This interaction has significant biochemical implications and is believed to contribute to the neurotoxicity observed in AD. mdpi.comnih.gov HSD10 was initially termed Endoplasmic Reticulum-Associated Aβ-Binding protein (ERAB) in early studies. nih.gov
Elevated levels of HSD10 are found in the brain cells of AD patients. mdpi.comnih.gov The binding of HSD10 to Aβ is thought to enhance the peptide's neurotoxic effects, leading to mitochondrial dysfunction and neuronal damage. mdpi.comnih.govbiorxiv.org The interaction between HSD10 and Aβ can result in increased oxidative stress, inhibition of mitochondrial respiratory chain complexes, and ultimately, cell death. biorxiv.org The dissociation constant for the interaction between HSD10 and Aβ42 has been determined to be 55.8 nM. nih.gov
The enzymatic activity of HSD10 appears to be a primary factor in its Aβ-associated cytotoxicity. nih.govbiorxiv.org Studies have shown that an Aβ-rich environment can exacerbate the cytotoxic effects of HSD10 overexpression. nih.govbiorxiv.org This suggests that the interplay between elevated HSD10 levels and Aβ accumulation amplifies mitochondrial impairment. researchgate.net Consequently, inhibiting the HSD10-Aβ interaction or modulating HSD10's enzymatic function has been proposed as a potential therapeutic strategy for Alzheimer's disease. nih.gov
Phospholipase C-like Activity toward Cardiolipin (B10847521)
HSD10 has been reported to possess a phospholipase C-like activity, specifically targeting cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane. drugbank.comuniprot.orgmdpi.comnih.gov This proposed activity would involve the cleavage of cardiolipin into diacylglycerol, dihydroxyacetone, and orthophosphate. uniprot.orgnih.gov It was suggested that HSD10 might have a higher affinity for oxidized cardiolipin species, potentially playing a role in degrading these molecules during oxidative stress to protect the cell. uniprot.orgnih.gov
However, the physiological relevance of this function has been questioned by more recent research. nih.govmbexc.de Studies using patient fibroblasts with different genetic backgrounds and lipid environments failed to find a measurable effect of HSD10 on cardiolipin metabolism in a cellular context. nih.govmbexc.deresearchgate.net These experiments revealed no significant alterations in cardiolipin homeostasis, including the molecular composition of cardiolipin species or the relative abundances of its metabolites. nih.gov
This discrepancy suggests that while purified HSD10 may exhibit this activity in vitro, it may not have a physiologically significant role in cardiolipin metabolism in vivo. nih.govmbexc.de The broad range of substrates reported for HSD10 in vitro might be explained by evolutionary constraints, where the flexibility of the enzyme's binding pocket, optimized for its essential structural role in the RNase P complex, allows for promiscuous, but not necessarily physiologically relevant, enzymatic activities. nih.govresearchgate.net
Table 2: Summary of Findings on HSD10 Phospholipase C-like Activity
| Finding | Context | Conclusion | Reference |
|---|---|---|---|
| HSD10 exhibits phospholipase C-like activity toward cardiolipin. | In vitro assays with purified enzyme. | Suggests a potential role in degrading cardiolipin, especially oxidized forms. | drugbank.comuniprot.orgmdpi.comnih.gov |
| No measurable effect on cardiolipin architectures. | Studies in living cells and patient fibroblasts. | Indicates the phospholipase C-like activity may not be physiologically relevant in vivo. | nih.govmbexc.deresearchgate.net |
Regulation of Enzyme Activity and Gene Expression
The activity and expression of HSD10 are subject to regulation, which is critical for normal cellular function. nih.gov One identified mechanism for the post-translational regulation of HSD10's catalytic activities is deacetylation by sirtuins. mdpi.comnih.gov Sirtuins are a class of NAD+-dependent deacetylases that can modify proteins, thereby altering their function. The deacetylation of HSD10 by sirtuins helps to control its enzymatic output in metabolic pathways. mdpi.comnih.gov
The expression of the HSD17B10 gene is also tightly regulated, as maintaining appropriate levels of the HSD10 protein in different tissues, particularly in various brain regions, is crucial for health. nih.gov Both mutations within the gene and abnormal levels of its expression are linked to human diseases. nih.gov For instance, mutations that result in nonfunctional or unstable HSD10 protein cause HSD10 mitochondrial disease, a severe X-linked neurodevelopmental disorder. medlineplus.govmedlink.com
Furthermore, abnormal expression of the gene, specifically elevated levels of HSD10, has been implicated in the pathogenesis of senile neurodegeneration, such as Alzheimer's disease. nih.govnih.gov The overexpression of HSD10, especially in the presence of amyloid-beta, contributes to mitochondrial dysfunction and cytotoxicity. nih.govresearchgate.net This underscores the importance of both the structural integrity of the enzyme and the precise regulation of its expression for maintaining neuronal health. nih.gov
Molecular and Genetic Basis of 3 Hydroxy 2 Methylbutyryl Coa Metabolism
Gene Encoding 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase (HSD17B10)
The enzyme responsible for the conversion of this compound is formally known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), and it is encoded by the HSD17B10 gene. mdpi.commedlineplus.govmdpi.com This protein is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is located within the mitochondria. researchgate.netnih.gov Beyond its role in isoleucine catabolism, HSD17B10 is involved in the metabolism of fatty acids and neuroactive steroids and serves as an essential structural component of the mitochondrial ribonuclease P (RNase P) complex, which is necessary for the maturation of mitochondrial tRNA. nih.govmedtextpublications.comnih.gov
The HSD17B10 gene is situated on the p11.2 band of the X chromosome. mdpi.commedlineplus.govmdpi.comnih.gov Its location on a sex chromosome has significant implications for the inheritance patterns of associated disorders, which are typically X-linked.
The human HSD17B10 gene is composed of six exons. genecards.org The initial exons primarily encode the NAD-binding region, while the subsequent exons code for the residues forming the enzyme's catalytic active site. genecards.org The transcriptional regulation of HSD17B10 is complex. Research has identified several transcription start sites for the gene, with the primary transcripts beginning at positions -37 or -6 relative to the ATG initiation codon. nih.govnih.gov Like many other hydroxysteroid dehydrogenase genes, the promoter region of HSD17B10 contains a binding site for CCAAT enhancer binding factors (C/EBPs). nih.gov Specifically, the transcription factor C/EBPβ has been shown to regulate the expression of HSD17B10 in liver cancer cell lines. nih.govnih.gov Furthermore, the gene's proximal promoter contains a CpG island, and its methylation status may play a role in regulating gene expression. nih.gov
Investigating Genetic Variants and their Functional Consequences
Mutations in the HSD17B10 gene can lead to HSD10 mitochondrial disease, a disorder with a wide spectrum of clinical presentations. nih.gov The functional consequences of these genetic variants are diverse, affecting the enzyme's catalytic activity, protein stability, and its non-enzymatic roles.
A variety of missense mutations have been identified in the HSD17B10 gene, with differing effects on the resulting protein.
p.A157V: This mutation involves the substitution of alanine (B10760859) with valine. Functional studies of the p.A157V mutant protein have revealed a differential impact on its multiple enzymatic activities. This variant almost completely abolishes its 3-hydroxyacyl-CoA dehydrogenase (HAD) activity, with a residual activity of only about 1.5% compared to the wild-type enzyme. nih.gov However, it retains a more significant portion of its 3α-hydroxysteroid dehydrogenase (3α-HSD) activity, which is approximately 19% of the normal level. nih.gov This demonstrates that certain mutations can selectively impair specific catalytic functions of this multifunctional enzyme. nih.gov
p.A154T: Currently, there is a lack of specific research data detailing the impact of the p.A154T missense mutation on the enzyme activity or protein stability of HSD17B10.
| Mutation | Location | Impact on Protein | Effect on Dehydrogenase Activity |
| p.R130C | Exon 4 | Produces a nonfunctional and highly unstable protein that is rapidly degraded. | Severely reduced to non-existent due to protein degradation. |
| p.A157V | - | - | Differentially impairs catalytic functions: 3-hydroxyacyl-CoA dehydrogenase (HAD) activity is nearly eliminated (~1.5% residual), while 3α-hydroxysteroid dehydrogenase (3α-HSD) activity is partially retained (~19% residual). |
| p.A154T | - | Data not available. | Data not available. |
Studies in patient-derived cells and other model systems have been crucial for understanding the link between HSD17B10 mutations and the resulting biochemical and clinical outcomes. A key finding is that the clinical severity of HSD10 disease does not consistently correlate with the residual dehydrogenase activity of the mutated enzyme. genecards.org This suggests that the impairment of the protein's non-enzymatic functions, particularly its structural role in the mitochondrial RNase P complex, is a major contributor to the disease's pathogenesis. nih.govgenecards.org
For instance, in fibroblast cells from patients with the p.R130C mutation, the levels of HSD10 protein are significantly reduced. This loss of HSD10 protein leads to a secondary reduction in the MRPP1 protein, another component of the RNase P complex, thereby impairing the processing of mitochondrial tRNA.
Furthermore, rescue experiments in Xenopus embryos and cells from conditional Hsd17b10 knockout mice have provided compelling evidence for the importance of HSD10's non-enzymatic role. In these models, cellular defects such as disintegrated mitochondrial structure and apoptosis could be prevented by introducing a "dehydrogenase-dead" HSD10 variant. However, introducing partially active dehydrogenase variants, such as p.R130C, could not rescue these defects. This indicates that the structural integrity of the HSD10 protein, which is essential for its role in mitochondrial maintenance and tRNA processing, is critical for cell survival, independent of its function in isoleucine metabolism.
Transcriptional and Post-Translational Regulation of HSD17B10
The expression and activity of the HSD17B10 protein are regulated at multiple levels to ensure proper mitochondrial function.
Transcriptional Regulation: As previously mentioned, the expression of the HSD17B10 gene is influenced by transcription factors such as C/EBPβ. nih.govnih.gov This provides a mechanism for the cell to control the amount of HSD10 protein produced in response to various cellular signals and metabolic demands.
Post-Translational Regulation: After the HSD17B10 protein is synthesized, its activity and function are further fine-tuned by post-translational modifications. One key regulatory mechanism is acetylation. The HSD10 protein can be acetylated by the acetyltransferase CREB-binding protein (CBP) and deacetylated by the NAD-dependent deacetylase Sirtuin 3 (SIRT3). mdpi.com This reversible acetylation process has been shown to regulate the enzymatic activities of HSD10 and its ability to form the mitochondrial RNase P complex. Additionally, S-nitrosation, the addition of a nitric oxide group to a cysteine residue, has been found to impair the catalytic activity of the enzyme. nih.gov These modifications allow for dynamic control over the protein's diverse functions in response to cellular stress and metabolic state.
Post-Translational Modifications and their Effects on Enzyme Function
Following protein synthesis (translation), enzymes involved in the metabolism of this compound can undergo further chemical changes known as post-translational modifications (PTMs). nih.govnih.gov These modifications can dynamically alter the enzyme's activity, stability, localization, or interaction with other molecules, providing a rapid and reversible mechanism for regulating metabolic pathways. nih.gov
A key PTM identified for this compound dehydrogenase (HADH2/HSD17B10) is S-nitrosation. This modification involves the addition of a nitroso group to the thiol side chain of a cysteine residue. The S-nitrosation of a cysteine residue located away from the enzyme's active site has been shown to impair the catalytic activity of HADH2. This suggests that modifications outside the active site can induce conformational changes that negatively impact the enzyme's ability to process its substrate.
For the related enzyme ECHS1, several PTMs have been identified, although their precise functional consequences are still under investigation. Data from protein databases indicate that the ECHS1 protein can be modified by ubiquitination at lysine (B10760008) residues 204 and 261. genecards.org Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein, which often marks it for degradation. khanacademy.org ECHS1 is also known to undergo glycosylation, which is the attachment of sugar moieties to the protein. genecards.org Glycosylation can affect protein folding, stability, and cellular localization. khanacademy.org While these modifications have been identified, further research is needed to elucidate their specific roles in regulating ECHS1 function and the broader isoleucine and valine catabolic pathways.
| Enzyme | Gene | Post-Translational Modification | Site | Effect on Function | Reference |
|---|---|---|---|---|---|
| This compound dehydrogenase | HADH2/HSD17B10 | S-nitrosation | Cysteine residue distal to the active site | Impaired catalytic activity | |
| Enoyl-CoA hydratase, short chain 1 | ECHS1 | Ubiquitination | Lys204, Lys261 | Functional effect not fully elucidated; potentially protein degradation | genecards.org |
| Enoyl-CoA hydratase, short chain 1 | ECHS1 | Glycosylation | 1 O-linked glycan site | Functional effect not fully elucidated; may affect protein folding and stability | genecards.org |
Biochemical Consequences of Dysregulated 3 Hydroxy 2 Methylbutyryl Coa Metabolism
Biochemical Profile of 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase Deficiency (HSD10 Disease/MHBD Deficiency)
This compound dehydrogenase deficiency, also known as HSD10 disease or MHBD deficiency, is an X-linked inherited disorder of isoleucine metabolism. nih.govnih.gov The diagnosis of this condition is primarily based on the analysis of organic acids in the urine. orpha.netmedlink.com
A hallmark of this compound dehydrogenase deficiency is the excessive excretion of specific metabolites in the urine. nih.gov The most prominent of these are 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine. nih.govorpha.netmedlink.comresearchgate.net The accumulation of these compounds is a direct consequence of the enzymatic block in the isoleucine degradation pathway. nih.govnih.gov While the elevation of these metabolites is a key diagnostic indicator, it is noteworthy that the clinical symptoms of the disease are not directly correlated with the extent of this accumulation. researchgate.net In fact, some individuals with the characteristic biochemical abnormalities may be asymptomatic. medlink.com
Table 1: Key Metabolites in this compound Dehydrogenase Deficiency
| Metabolite | Status in HSD10 Disease | Reference |
| 2-methyl-3-hydroxybutyrate | Elevated | nih.govnih.govorpha.netmedlink.comresearchgate.net |
| Tiglylglycine | Elevated | nih.govnih.govorpha.netmedlink.comresearchgate.net |
In contrast to the accumulation of 2-methyl-3-hydroxybutyrate and tiglylglycine, the downstream metabolite, 2-methylacetoacetate (B1246266), is typically absent or present at normal levels in the urine of individuals with this compound dehydrogenase deficiency. nih.govmedlink.com This finding is crucial for the differential diagnosis from other inborn errors of isoleucine metabolism, such as beta-ketothiolase deficiency, where 2-methylacetoacetate is elevated. nih.gov
Analysis of acylcarnitine profiles in individuals with HSD10 disease can also reveal abnormalities. Newborn screening has identified elevated levels of C5-OH acylcarnitine in some affected individuals. hrsa.gov In other cases, a high level of C5:1 carnitine has been observed, while the C5-OH carnitine level remained normal. nih.gov These alterations in the acylcarnitine profile can serve as an early indicator of the disorder, although they may not be present in all cases. nih.gov
Table 2: Acylcarnitine Profile in HSD10 Disease
| Acylcarnitine Species | Finding in HSD10 Disease | Reference |
| C5-OH acylcarnitine | Can be elevated | hrsa.gov |
| C5:1 carnitine | Can be elevated | nih.gov |
Impact of Enzyme Deficiency on Cellular Metabolic Homeostasis
The deficiency of this compound dehydrogenase extends beyond the accumulation of specific metabolites, impacting broader cellular metabolic processes.
The primary and most direct consequence of this compound dehydrogenase deficiency is the disruption of the normal flow of metabolites through the isoleucine catabolic pathway. nih.govnih.gov This enzyme catalyzes the conversion of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. nih.gov A deficiency in this enzyme creates a metabolic block, leading to the upstream accumulation of substrates and their derivatives. nih.gov While dietary restriction of isoleucine can reduce the levels of these accumulating metabolites, it has not been shown to improve the neurological outcomes of the disease. nih.gov
The enzyme this compound dehydrogenase, also known as HSD10, is a mitochondrial protein. nih.govwikipedia.org Its deficiency is associated with mitochondrial dysfunction, which can have wide-ranging effects on cellular energy metabolism. orpha.netnih.gov While HSD10's primary role in this context is in isoleucine metabolism, its localization within the mitochondria and the observed mitochondrial dysfunction in affected individuals suggest a potential impact on other mitochondrial processes, such as fatty acid beta-oxidation. However, the specific mechanisms and the extent to which fatty acid beta-oxidation is directly affected, independent of the general mitochondrial impairment, require further elucidation.
Consequences of Impaired Mitochondrial tRNA Maturation
The dysregulation of this compound metabolism is intrinsically linked to the multifunctional nature of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10), also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). Beyond its catalytic role in isoleucine metabolism, HSD17B10 is a crucial component of the mitochondrial ribonuclease P (RNase P) complex. researchgate.nethmdb.ca This complex, which also includes mitochondrial RNase P protein 1 (MRPP1/TRMT10C) and mitochondrial RNase P protein 3 (MRPP3/KIAA0391), is essential for the maturation of mitochondrial transfer RNA (tRNA) molecules by cleaving their 5'-ends. hmdb.ca
Mutations in the HSD17B10 gene can lead to HSD10 disease, a severe infantile-onset neurodegenerative condition often accompanied by cardiomyopathy. researchgate.net A primary pathogenic mechanism of this disease is the impairment of mitochondrial tRNA processing. researchgate.net This disruption in tRNA maturation leads to defects in mitochondrial protein synthesis, as the necessary tRNAs for translating mitochondrial DNA (mtDNA)-encoded proteins are not correctly processed. Consequently, this leads to impaired biogenesis of the oxidative phosphorylation (OXPHOS) system, resulting in mitochondrial dysfunction. researchgate.net The clinical presentation of HSD10 disease, which often resembles primary mitochondrial disorders rather than typical organic acidurias, underscores the critical non-enzymatic function of HSD17B10 in mitochondrial RNA processing. nih.govresearchgate.net The severe neurological symptoms and mitochondrial energy failure observed in patients are direct consequences of this impaired tRNA maturation process. researchgate.netresearchgate.net
Potential Links to Broader Cellular Dysfunction (e.g., oxidative stress response, amyloid-beta interaction)
Dysregulated this compound metabolism, through the dysfunction of HSD17B10, is also connected to wider cellular stress pathways, notably oxidative stress and interactions with amyloid-beta (Aβ) peptide, a key factor in Alzheimer's disease (AD). mdpi.combiorxiv.org HSD17B10 has been identified as an amyloid-beta binding protein. hmdb.cadrugbank.com The interaction between HSD17B10 and intracellular Aβ may contribute to the neuronal dysfunction seen in Alzheimer's disease. hmdb.cadrugbank.com Elevated levels of HSD17B10 have been observed in the brains of AD patients and in mouse models of the disease. mdpi.commedtextpublications.com This overexpression is thought to amplify Aβ-mediated mitochondrial toxicity. nih.gov
The interplay between HSD17B10 and Aβ can lead to significant mitochondrial dysfunction, characterized by increased oxidative stress, production of reactive oxygen species (ROS), and inhibition of mitochondrial complex IV. biorxiv.org This cascade of events can ultimately trigger the release of cytochrome c from mitochondria, leading to DNA fragmentation and apoptosis, culminating in cell death. biorxiv.org Furthermore, HSD17B10's enzymatic activity, which includes the inactivation of neuroprotective steroids like 17β-estradiol, can also contribute to oxidative stress within neurons. medtextpublications.com Overexpression of HSD10 on its own has been shown to cause pathological changes and cytotoxicity, even in the absence of Aβ, which is linked to impaired TCA cycle function and reduced β-oxidation. biorxiv.orgresearchgate.net
| Cellular Dysfunction | Link to Dysregulated this compound Metabolism (via HSD17B10) | Key Research Findings |
| Oxidative Stress | HSD17B10-Aβ interaction enhances mitochondrial ROS production. biorxiv.org HSD17B10 overexpression impairs TCA cycle and β-oxidation. researchgate.net Inactivation of neuroprotective steroids. medtextpublications.com | Increased ROS and inhibition of complex IV in cellular models. biorxiv.org HSD10 overexpression alone can induce cytotoxicity. biorxiv.orgresearchgate.net |
| Amyloid-Beta Interaction | HSD17B10 binds to Aβ, mediating neurotoxicity. hmdb.cadrugbank.com Elevated HSD17B10 levels are found in AD brains. mdpi.commedtextpublications.com | HSD17B10 is a cofactor in Aβ-induced cell stress. The interaction may contribute to neuronal dysfunction in AD. drugbank.com |
In Vitro and Animal Models for Studying Metabolic Dysregulation
Fibroblast Culture Models for Enzyme Activity Assays
Primary fibroblast cultures derived from patients are invaluable in vitro models for investigating the biochemical consequences of HSD17B10 dysfunction. These cells provide a platform to directly measure the residual enzymatic activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase and to study the impact of specific mutations. researchgate.net For instance, in fibroblasts from patients with HSD10 deficiency, researchers can quantify the decreased enzyme activity and correlate it with the patient's clinical phenotype. researchgate.net
These fibroblast models are also used to assess broader mitochondrial function. Assays for the activities of mitochondrial respiratory chain enzymes can be performed to determine the downstream effects of impaired HSD17B10 function on cellular energy metabolism. researchgate.net Hydrogel-based culture systems are increasingly being used to create more physiologically relevant in vitro environments for studying fibroblast behavior and response to extracellular cues, which can be adapted for metabolic studies. nih.gov
Creation and Characterization of Genetic Mouse Models for HSD17B10 Dysfunction
The development of genetic mouse models has been instrumental in understanding the in vivo roles of HSD17B10 and the pathophysiology of its deficiency. Complete knockout of the Hsd17b10 gene in mice is embryonically lethal, highlighting the essential nature of this protein for life. researchgate.net This lethality is attributed to widespread apoptosis resulting from mitochondrial dysfunction. researchgate.net
To overcome this, conditional knockout mouse models have been created, allowing for tissue-specific or time-controlled deletion of the Hsd17b10 gene. Cells derived from these conditional knockout mice have been used in rescue experiments, demonstrating that the pathological consequences of HSD10 loss can be reversed by reintroducing the wild-type gene. researchgate.net These mouse models are also crucial for studying the link between HSD17B10 and Alzheimer's disease, as transgenic mice overexpressing amyloid precursor protein show high levels of HSD17B10 in hippocampal synaptic mitochondria. nih.gov Furthermore, these models have been used to investigate the role of HSD17B10 in modulating ischemic and amyloid-beta-induced stress in astrocytes. nih.gov
Biochemical Investigations in Model Organisms to Elucidate Pathomechanisms
Biochemical investigations in these model organisms, alongside patient-derived cells and mouse models, have been pivotal in shifting the understanding of HSD10 deficiency. It is now recognized less as a classic organic aciduria resulting from the accumulation of toxic metabolites and more as a primary mitochondrial disorder where the fundamental pathomechanism involves mitochondrial disintegration and apoptosis, independent of its enzymatic function in isoleucine metabolism. nih.gov
| Model System | Application in Studying HSD17B10 Dysfunction | Key Findings |
| Fibroblast Cultures | Enzyme activity assays, mitochondrial function analysis. researchgate.net | Allows for direct measurement of residual enzyme activity in patient cells. researchgate.net |
| Genetic Mouse Models | In vivo studies of HSD17B10 function, modeling HSD10 disease and its link to AD. researchgate.net | Complete knockout is embryonically lethal. researchgate.net Conditional models reveal roles in neuroprotection and Aβ-induced stress. nih.gov |
| Xenopus Embryos | Loss-of-function and rescue experiments to study fundamental roles. researchgate.netresearchgate.net | Demonstrated that HSD10's non-enzymatic function is essential for cell survival and mitochondrial integrity. nih.govresearchgate.net |
Advanced Methodologies for Research on 3 Hydroxy 2 Methylbutyryl Coa
Spectroscopic Techniques for Enzyme Activity and Reaction Monitoring
Spectroscopic methods are fundamental for characterizing the enzymes that metabolize 3-hydroxy-2-methylbutyryl-CoA, particularly this compound dehydrogenase (MHBD). These techniques offer real-time monitoring of reaction kinetics and enzyme activity.
The activity of this compound dehydrogenase, the enzyme that catalyzes the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA, is commonly assayed by monitoring the concomitant reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. wikipedia.orgebi.ac.uk This method leverages the distinct light absorption properties of the reduced form of the cofactor.
NADH has a characteristic absorbance maximum at 340 nm, whereas NAD+ does not absorb light at this wavelength. Therefore, the rate of the enzymatic reaction can be directly followed by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. creative-enzymes.com The rate of NADH formation is directly proportional to the enzyme's activity under specific conditions of substrate and cofactor concentration, pH, and temperature. This straightforward and continuous assay is crucial for determining enzyme kinetics, including parameters like the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov
Table 1: Key Parameters for Spectrophotometric Dehydrogenase Assay
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Wavelength | The wavelength at which NADH absorbance is measured. | 340 nm |
| Substrates | The reactants required for the enzymatic reaction. | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, NAD+ |
| Enzyme | The catalyst of the reaction. | This compound dehydrogenase (MHBD) |
| Buffer | Maintains a stable pH for optimal enzyme activity. | e.g., Potassium phosphate (B84403) buffer (pH 7.4) |
| Temperature | The temperature at which the assay is performed. | Typically 25°C or 37°C |
| Detection | The molecule whose change in concentration is measured. | NADH |
Fluorescence-based assays offer a highly sensitive alternative to spectrophotometry for studying enzyme kinetics. While specific fluorescent probes for this compound are not widely commercially available, the principles of fluorescence can be applied. For instance, the intrinsic fluorescence of NADH can be utilized. NADH fluoresces when excited with ultraviolet light (around 340 nm), emitting light at a longer wavelength (around 460 nm), whereas NAD+ is non-fluorescent. This property allows for the monitoring of the reaction with greater sensitivity than absorbance-based methods.
Another approach involves the use of synthetic fluorogenic probes that are designed to react with CoA or its thioesters. fujifilm.commdpi.com Förster Resonance Energy Transfer (FRET) is a powerful technique that can be adapted for this purpose. A FRET-based assay could involve a quenched-FRET substrate that mimics the thioester bond. acs.orgnih.gov Cleavage of the thioester bond by an enzyme or chemical reaction would lead to the separation of a fluorophore and a quencher, resulting in a detectable increase in fluorescence. acs.orgnih.gov These advanced methods can provide detailed insights into the dynamics of thioester metabolism. fujifilm.comnih.gov
Mass Spectrometry-Based Analytical Approaches
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and related metabolites. nih.gov Its high sensitivity and specificity allow for the detection and quantification of these compounds in complex biological matrices like blood, urine, and tissue extracts. escholarship.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acyl-CoA species, including this compound. rsc.orgacs.org This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. escholarship.orgnih.govnih.gov
In a typical LC-MS/MS workflow, a biological sample is first processed to extract the acyl-CoAs. nih.gov The extract is then injected into an LC system, where different compounds are separated based on their physicochemical properties, often using reverse-phase chromatography. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, and specific precursor ions corresponding to the target analytes are selected. These ions are fragmented, and the resulting product ions are detected. nih.gov By using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, LC-MS/MS provides excellent selectivity and allows for quantification even at very low concentrations. nih.gov
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Chromatography | Method used to separate compounds. | Reverse-Phase Liquid Chromatography (RPLC) |
| Ionization Source | Method to ionize the analytes. | Electrospray Ionization (ESI) |
| Scan Mode | Mass spectrometry detection mode. | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | The m/z of the intact molecule selected for fragmentation. | Specific to the target acyl-CoA |
| Product Ion | The m/z of a specific fragment after collision-induced dissociation. | Specific to the target acyl-CoA |
| Internal Standard | A labeled compound used for accurate quantification. | e.g., Stable isotope-labeled acyl-CoA |
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which is crucial for distinguishing between isomers—molecules with the same chemical formula but different structures. nih.govyoutube.com This is particularly relevant in metabolomics, where multiple isomeric species can be present in a biological sample. mdpi.comyoutube.com For example, HRMS can help differentiate this compound from other C5-hydroxy-acyl-CoA isomers. nih.govnih.gov
In untargeted metabolomics studies, HRMS can generate a comprehensive profile of all detectable metabolites in a sample. nih.gov By comparing the metabolic profiles of healthy individuals with those from patients with metabolic disorders, researchers can identify biomarkers and gain insights into disease pathophysiology. nih.gov The high mass accuracy of HRMS allows for the confident identification of unknown compounds by matching their exact masses to chemical databases. youtube.com
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of urinary organic acids. nih.govsemanticscholar.orgacs.orgacs.org In the context of this compound, GC-MS is not used to measure the CoA thioester directly due to its low volatility. Instead, it is used to detect and quantify the corresponding free organic acid, 2-methyl-3-hydroxybutyric acid, which accumulates in urine in disorders of isoleucine metabolism such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD). iomcworld.orgnih.gov
Prior to GC-MS analysis, organic acids in a urine sample are extracted and chemically modified through a process called derivatization. oup.comgcms.czlibretexts.orgcolostate.edu This process converts the non-volatile organic acids into more volatile and thermally stable derivatives, typically by silylation. libretexts.orgcolostate.edu The derivatized sample is then injected into the gas chromatograph, where the different organic acids are separated. The separated compounds are then detected by the mass spectrometer, which provides a fragmentation pattern that serves as a chemical fingerprint for identification. nih.govcapes.gov.br This profiling is essential for the diagnosis of various organic acidemias. nih.goviaea.org
Structural Elucidation Techniques
Understanding the three-dimensional structure of enzymes that bind to this compound is fundamental to comprehending their catalytic mechanisms. Techniques like X-ray crystallography and cryo-electron microscopy provide atomic-level insights into these molecular machines.
X-ray crystallography is a premier technique for determining the atomic and molecular structure of proteins. nih.govnih.gov The process involves crystallizing a purified protein, in this case, an enzyme that binds this compound, and then bombarding the crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of atoms within the protein, generating a detailed three-dimensional model. nih.govnih.gov This method is particularly powerful for visualizing enzyme-ligand complexes, revealing the precise interactions between the substrate or inhibitor and the amino acid residues in the enzyme's active site. thermofisher.com
The primary enzyme that processes this compound is this compound dehydrogenase, also known as 3-hydroxyacyl-CoA dehydrogenase type II (HADH2) or amyloid beta-peptide-binding alcohol dehydrogenase (ABAD). hmdb.ca Structural studies have been conducted on this class of enzymes, leading to the deposition of several structures in the Protein Data Bank (PDB). hmdb.ca These structures provide critical information for understanding its function and for designing potential therapeutic inhibitors.
Interactive Table 1: PDB Entries for this compound Dehydrogenase (HADH2/ABAD)
| PDB ID | Organism | Description |
| 1U7T | Homo sapiens | Crystal Structure of human ABAD/HSD10 with a bound inhibitor and NAD+. |
| 1E3S | Homo sapiens | Crystal structure of human 3-hydroxyacyl-CoA dehydrogenase type II. |
| 1E3W | Homo sapiens | Crystal structure of human 3-hydroxyacyl-CoA dehydrogenase type II complexed with NAD+. |
| 1E6W | Homo sapiens | Crystal structure of human 3-hydroxyacyl-CoA dehydrogenase type II complexed with NADH. |
| 2O23 | Homo sapiens | Crystal structure of human ABAD/HSD10. |
| 1SO8 | Not specified | Structure of this compound dehydrogenase. |
Cryo-electron microscopy (Cryo-EM) has become a revolutionary tool in structural biology, particularly for large, flexible, or multi-component protein complexes that are difficult to crystallize. cmu.eduthermofisher.com The technique involves flash-freezing purified samples in vitreous ice, preserving them in their near-native state. cmu.edu A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented particles, which are computationally reconstructed into a three-dimensional model. thermofisher.com
Recent advances in detector technology and software have enabled Cryo-EM to achieve near-atomic resolution for a wide range of biological macromolecules. uniprot.org While specific Cryo-EM studies focusing exclusively on this compound dehydrogenase (HADH2) are not prominent, the technique is highly applicable. HADH2 is known to be part of larger mitochondrial protein assemblies, such as the mitochondrial ribonuclease P complex. hmdb.ca Cryo-EM would be the ideal method to study the structure of HADH2 within such a large, multi-protein environment, providing insights into its interactions and regulation that would be unattainable through other methods. cmu.eduuniprot.org
Molecular and Cellular Biology Techniques
To complement structural data, molecular and cellular biology techniques are essential for probing the function of enzymes involved in this compound metabolism within a biological context.
The CRISPR/Cas9 system is a powerful gene-editing technology that allows for precise modifications to the DNA of living cells. hmdb.cacellsignal.com This system can be programmed to target a specific gene, such as HADH2, to create knockouts (disabling the gene) or introduce specific mutations. hmdb.cabyjus.com
This capability is invaluable for creating cellular and animal models of inborn errors of metabolism, such as this compound dehydrogenase deficiency. By recreating disease-causing mutations in cell lines or model organisms, researchers can:
Study the downstream metabolic consequences of enzyme deficiency.
Investigate the cellular pathology of the disease.
Screen for potential therapeutic compounds that can correct or bypass the metabolic block.
While CRISPR has been widely used to model various metabolic disorders, its application allows for the precise investigation of the HADH2 gene's role in isoleucine metabolism and related pathologies. hmdb.camybiosource.com
Site-directed mutagenesis is a molecular biology technique used to introduce specific, intentional changes to the DNA sequence of a gene. researchgate.net This results in the production of a protein with a specific amino acid substitution. By changing residues in the active site or other important regions of an enzyme like HADH2, researchers can directly test the role of that specific amino acid in substrate binding, catalysis, or protein stability. nih.govnih.gov
This technique has been instrumental in understanding this compound dehydrogenase deficiency. Studies have identified missense mutations in the HADH2 gene in affected patients. By recreating these mutations in the lab using site-directed mutagenesis and expressing the mutant proteins, it was confirmed that these changes almost completely abolish enzyme activity, establishing a direct link between the genetic mutation and the disease. hmdb.ca
Interactive Table 2: Known HADH2 Mutations and Their Functional Impact
| Mutation | Amino Acid Change | Effect on Enzyme Activity | Study Method |
| R130C | Arginine to Cysteine at position 130 | Almost complete abolishment | Heterologous expression of mutant cDNA. hmdb.ca |
| L122V | Leucine (B10760876) to Valine at position 122 | Almost complete abolishment | Heterologous expression of mutant cDNA. hmdb.ca |
Immunoblotting, commonly known as Western blotting, is a widely used technique to detect and quantify a specific protein in a complex mixture, such as a cell or tissue lysate. nih.gov The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using an antibody specific to the target protein (e.g., HADH2) to identify it. The amount of antibody binding, often visualized through chemiluminescence or fluorescence, corresponds to the amount of protein in the sample. nih.gov
This technique is crucial for analyzing the expression levels of HADH2 in different tissues or under various physiological conditions. For example, Western blotting has been used to detect HADH2 protein in human brain lysates, confirming its presence in this tissue. nih.gov
Furthermore, immunoblotting is often used in conjunction with cell fractionation to determine a protein's subcellular localization. By separating cellular components (e.g., mitochondria, cytosol, nucleus) and then performing a Western blot on each fraction, researchers can confirm the location of the protein. For HADH2, this method would confirm its primary localization within the mitochondria, where the degradation of isoleucine occurs. hmdb.ca This can be complemented by immunofluorescence, a microscopy technique that uses fluorescently labeled antibodies to visualize the protein's location directly within the cell. thermofisher.com
Isotope Tracing and Flux Analysis to Elucidate Metabolic Pathways
Isotope tracing and metabolic flux analysis (MFA) are powerful methodologies used to quantitatively track the fate of atoms from metabolic precursors through intricate biochemical networks. creative-proteomics.comnih.gov These techniques provide unparalleled insights into the activity and regulation of metabolic pathways, including the catabolism of the branched-chain amino acid (BCAA) isoleucine, in which this compound is a key intermediate. wikipedia.org By using substrates labeled with stable isotopes like carbon-13 (¹³C), researchers can trace the flow of carbon atoms and determine the relative and absolute rates (fluxes) of metabolic reactions in living cells. creative-proteomics.comresearchgate.net
The fundamental principle involves introducing a ¹³C-labeled substrate, such as [U-¹³C]glucose or a uniformly ¹³C-labeled amino acid like isoleucine, into a biological system. creative-proteomics.com As the cells metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. springernature.com Analytical techniques, primarily mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), are then employed to measure the mass isotopomer distribution (the pattern of ¹³C labeling) in these metabolites. nih.govnih.gov This distribution provides a detailed history of the carbon atoms' journey, revealing which pathways are active and quantifying their contributions to the production of specific compounds. nih.gov
In the context of this compound, these methodologies are crucial for understanding the dynamics of isoleucine degradation. nih.gov Since this compound is exclusively formed during this process, tracing the carbons from labeled isoleucine allows for the direct measurement of flux through this pathway. Comprehensive studies have utilized ¹³C-labeled amino acids to track the origins of secreted metabolic by-products, successfully identifying numerous compounds derived from isoleucine catabolism. nih.govresearchgate.net
Metabolic flux analysis integrates the isotopic labeling data with a stoichiometric model of the cell's metabolic network. nih.gov By applying computational algorithms, this approach can estimate the rates of intracellular reactions that are otherwise impossible to measure directly. creative-proteomics.com For instance, ¹³C-MFA can quantify the rate of isoleucine breakdown to acetyl-CoA and propionyl-CoA, providing a functional readout of the pathway's activity under various physiological or pathological conditions. physiology.org Studies have used these techniques to explore how BCAA catabolism interacts with central carbon metabolism, such as the TCA cycle and glycolysis. nih.gov The quantitative data generated from these experiments are vital for identifying metabolic bottlenecks, understanding disease mechanisms, and guiding metabolic engineering efforts. researchgate.net
Below is a table summarizing representative findings from isotope tracing studies relevant to the isoleucine catabolic pathway.
| Tracer Substrate | Biological System | Key Metabolites Analyzed | Primary Research Finding |
| [U-¹³C]Isoleucine | Chinese Hamster Ovary (CHO) Cells | Secreted by-products including 2-hydroxy-3-methylvaleric acid, ketoisoleucine | Traced the carbon flow from isoleucine to various secreted by-products, confirming pathway activity and identifying novel metabolites. nih.govresearchgate.net |
| ¹³C-Labeled Branched-Chain Amino Acids | Pig model (in vivo) | Branched-chain keto acids (BCKA), β-hydroxy β-methylbutyric acid (HMB) | Quantified the inter-organ transport and metabolism of BCAAs and their keto acid derivatives, revealing significant uptake of BCKAs by the liver. physiology.orgnih.gov |
| [U-¹³C]Glucose | Human cell lines | Intracellular amino acids, TCA cycle intermediates | Determined the contribution of glucose carbon to the backbone of amino acids and intermediates of central metabolism, providing a baseline for BCAA pathway interactions. creative-proteomics.com |
Future Research Directions and Unanswered Questions
Elucidating Novel Functions and Interactions of HSD10 Beyond Known Activities
The enzyme responsible for the conversion of 3-Hydroxy-2-methylbutyryl-CoA to 2-methylacetoacetyl-CoA, HSD10, is a "moonlighting" protein with functions extending far beyond its role in isoleucine metabolism. medlink.comnih.gov A primary area of future investigation involves dissecting these non-canonical roles and the protein's extensive interaction network.
Beyond Dehydrogenase Activity: HSD10 is an essential component of the mitochondrial ribonuclease P (mtRNase P) complex, crucial for the maturation of mitochondrial tRNA (mt-tRNA). nih.govnih.govmdpi.com This function is independent of its enzymatic activity and is critical for mitochondrial protein synthesis. medlineplus.govmedlineplus.gov Pathogenic variants in the HSD17B10 gene that disrupt the structure of HSD10 can impair the assembly and function of the mtRNase P complex, leading to severe mitochondrial dysfunction, which is believed to be the primary cause of the clinical features in HSD10 disease, rather than the disruption of isoleucine breakdown. medlink.comnih.govnih.gov Further research is needed to fully understand the structural requirements of HSD10 within this complex and how different mutations distinctly affect its scaffolding role versus its enzymatic activity.
Protein-Protein Interactions: HSD10 interacts with a variety of other mitochondrial proteins, suggesting its involvement in multiple cellular processes. It forms a sub-complex with TRMT10C to methylate mt-tRNAs, enhancing their stability. mdpi.commedlineplus.gov Additionally, HSD10 interacts with cyclophilin D, a key regulator of the mitochondrial permeability transition pore, and with the E3 ubiquitin ligase Parkin, implicating it in mitochondrial quality control. mdpi.comnih.gov The full extent and physiological relevance of the HSD10 interactome remain to be explored. Identifying novel binding partners and understanding the functional consequences of these interactions will be critical.
Table 1: Known and Investigated Functions of HSD10
| Function Category | Specific Role | Associated Interacting Proteins |
|---|---|---|
| Isoleucine Metabolism | Catalyzes the oxidation of this compound to 2-methylacetoacetyl-CoA. medlineplus.govwikipedia.org | - |
| mtRNA Processing | Acts as a structural subunit (MRPP2) of the mitochondrial RNase P complex, essential for 5' cleavage of precursor tRNAs. nih.govmdpi.com | MRPP1, PRORP (MRPP3) nih.govmdpi.com |
| mtRNA Modification | Forms a sub-complex that methylates purines at position 9 of mitochondrial tRNAs, ensuring their stability. mdpi.commedlineplus.gov | TRMT10C mdpi.commedlineplus.gov |
| Steroid Metabolism | Inactivates potent estrogens (17β-estradiol to estrone) and neurosteroids (allopregnanolone). medlineplus.govmedlineplus.gov | - |
| Mitochondrial Quality Control | Interacts with proteins involved in mitophagy and mitochondrial permeability. mdpi.comnih.gov | Parkin, Cyclophilin D mdpi.comnih.gov |
Investigating the Precise Role of this compound in Inter-Organelle Metabolic Crosstalk
While this compound is primarily metabolized within the mitochondria, the systemic effects of its accumulation in HSD10 deficiency suggest a potential role in inter-organelle communication. The buildup of this and other upstream metabolites may impact cellular processes beyond the confines of the mitochondria, a critical area for future investigation. Research should focus on whether this compound or its derivatives can exit the mitochondria and influence signaling pathways or metabolic fluxes in other compartments like the peroxisome, endoplasmic reticulum, or nucleus.
Exploring Mechanisms of Metabolic Compensation in Deficiency States
In HSD10 deficiency, the body's ability to compensate for the metabolic block is limited. Dietary restriction of isoleucine does not appear to improve the severe neurological outcomes, suggesting the pathology is not solely due to the accumulation of toxic metabolites from this pathway. medlink.comorpha.net However, some evidence of compensatory mechanisms exists. Studies on tissues from an individual with HSD10 disease showed that while heart tissue had severe mitochondrial defects, muscle tissue exhibited an upregulation of mitochondrial biogenesis factors, which may represent a partial compensatory response. nih.gov
Future studies should aim to:
Identify alternative or "underground" metabolic pathways that might process upstream metabolites when the primary pathway is blocked. nih.gov
Investigate tissue-specific responses to the accumulation of this compound and related compounds.
Determine why some individuals with mutations affecting only the dehydrogenase function of HSD10 can be asymptomatic, which may reveal effective, naturally occurring compensatory mechanisms. medlink.commedtextpublications.com
Development of Advanced In Vitro Models (e.g., organoids) for Studying this compound Metabolism
Traditional 2D cell culture models often fail to replicate the complex cellular interactions and metabolic states of tissues in vivo. nih.govsigmaaldrich.com The development and application of advanced 3D culture systems, such as organoids and spheroids, hold immense promise for studying disorders of this compound metabolism. nih.govfrontiersin.org
Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into disease-relevant cell types, such as neurons or cardiomyocytes, and grown as 3D organoids. nih.gov These models can more accurately recapitulate key aspects of HSD10 disease pathology, including tissue-specific architecture and cell-cell interactions. nih.govfrontiersin.orgfrontiersin.org Future research utilizing these models could:
Provide deeper insights into the cell-type-specific consequences of impaired this compound metabolism.
Allow for the screening of potential therapeutic compounds in a more biologically relevant system. corning.com
Facilitate the study of inter-organelle crosstalk in a controlled, human-based system.
Structural and Functional Characterization of Underexplored Enzymes in this compound Metabolic Network
While HSD10 is the most studied enzyme in the distal part of the isoleucine degradation pathway, other enzymes in the network are less characterized. A comprehensive understanding of the entire metabolic network requires detailed structural and functional data for each component. For instance, enzymes like tiglyl-CoA hydratase, which acts upstream of HSD10, have been identified and purified, but a deeper understanding of their regulation and potential promiscuous activities is needed. nih.gov Future research should focus on solving the high-resolution structures of these enzymes, characterizing their substrate specificity and kinetic parameters, and identifying potential regulatory mechanisms that could influence the flux through the pathway.
Application of Systems Biology and Multi-Omics Approaches to Understand Global Metabolic Perturbations
The clinical presentation of HSD10 disease, with its wide-ranging effects on the nervous system, heart, and vision, points to a systemic metabolic collapse rather than a simple accumulation of a single toxic compound. nih.govmetabolicsupportuk.org A systems biology approach, integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), is essential to unravel this complexity. Such an approach would enable researchers to:
Generate a global, unbiased view of the cellular perturbations caused by dysfunctional this compound metabolism.
Identify novel biomarkers for disease diagnosis and progression.
Uncover previously unknown metabolic nodes and signaling pathways that are impacted by HSD10 deficiency.
Construct comprehensive computational models of the metabolic network to predict disease trajectories and identify potential therapeutic targets.
Investigating the Evolutionary Conservation and Divergence of this compound Pathways across Organisms
HSD10 belongs to the large and diverse short-chain dehydrogenase/reductase (SCAD) superfamily, with homologs found across many species. oup.comoup.com Phylogenetic analyses have begun to map the evolutionary relationships within this family. oup.comoup.com Understanding the evolutionary trajectory of HSD10 and the isoleucine degradation pathway can provide insights into its fundamental importance. Future research in this area could explore:
The degree of conservation of HSD10's dual functions—enzymatic and structural—across different evolutionary lineages. It has been hypothesized that the essential structural role in the mtRNase P complex may have driven the evolution of HSD10, potentially allowing for greater flexibility and promiscuity in its enzymatic binding pocket. medlink.comnih.gov
Whether other organisms utilize different enzymes or entirely different pathways to metabolize this compound or related compounds.
The phenomenon of convergent evolution, where distinct enzymes in different organisms have independently evolved to catalyze similar reactions on CoA esters, which could reveal fundamental biochemical constraints and solutions in metabolism. uni-freiburg.de
Q & A
Q. What is the metabolic role of 3-Hydroxy-2-methylbutyryl-CoA in isoleucine catabolism, and how do defects in its degradation contribute to human disease?
HMB-CoA is a critical intermediate in the isoleucine degradation pathway, catalyzed by the enzyme this compound dehydrogenase (encoded by HSD17B10). This enzyme converts HMB-CoA to tiglyl-CoA via NAD+-dependent oxidation . Deficiencies in this enzyme lead to HSD10 disease, characterized by neurodevelopmental regression, cardiomyopathy, and metabolic acidosis. Researchers should use isotopic tracing (e.g., C-labeled isoleucine) in cell or animal models to map metabolic flux disruptions .
Q. What analytical methods are recommended for quantifying HMB-CoA in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting and quantifying HMB-CoA due to its high sensitivity and specificity. For enzyme activity assays, combine spectrophotometric NADH/NAD+ monitoring (at 340 nm) with the Bradford method to normalize protein concentration. Electrochemical biosensors using aptamers or gold electrode arrays (as described in analytical chemistry workflows ) offer rapid, real-time detection in mitochondrial lysates.
Advanced Research Questions
Q. How can enzyme kinetics of HSD17B10 be experimentally characterized, and what factors influence its catalytic efficiency?
Purify recombinant HSD17B10 protein via affinity chromatography and perform steady-state kinetic assays using varying HMB-CoA and NAD+ concentrations. Measure and values under controlled pH (7.4–8.0) and temperature (37°C). Mutational studies (e.g., site-directed mutagenesis of residues like Arg226) can reveal structural determinants of substrate binding . Use stopped-flow spectroscopy to capture transient intermediates in the oxidation mechanism .
Q. What strategies resolve contradictory clinical data in HSD10 disease, such as variable neurological severity among patients with identical mutations?
Variability may arise from epigenetic modifiers, mitochondrial heteroplasmy, or compensatory pathways (e.g., alternate isoleucine catabolic routes). Employ multi-omics approaches:
Q. How does HSD17B10 interact with mitochondrial RNase P, and what are the implications for HMB-CoA homeostasis?
HSD17B10 (also called MRPP2) forms a complex with mitochondrial RNase P, essential for tRNA processing. Disrupting this interaction via HSD17B10 mutations impairs mitochondrial translation, indirectly affecting HMB-CoA levels. Co-immunoprecipitation (Co-IP) in HEK293 cells or proximity ligation assays (PLA) can validate protein-protein interactions . Knockdown models (siRNA/shRNA) can assess tRNA maturation defects linked to HMB-CoA accumulation.
Q. What experimental designs address conflicting reports on HMB-CoA’s role in amyloid-beta (Aβ) toxicity in neurodegenerative models?
Some studies suggest HSD17B10 binds Aβ peptides, exacerbating toxicity, while others propose a protective role. To resolve this:
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